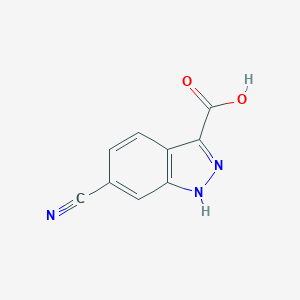![molecular formula C13H12O2 B071710 7-Ethoxy-5H-benzo[7]annulen-5-one CAS No. 169113-98-8](/img/structure/B71710.png)
7-Ethoxy-5H-benzo[7]annulen-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethoxy-5H-benzo[7]annulen-5-one is a chemical compound that belongs to the class of benzocycloheptathiophene derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, material science, and organic chemistry.
Aplicaciones Científicas De Investigación
7-Ethoxy-5H-benzo[7]annulen-5-one has several potential applications in scientific research. It has been studied for its potential use as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate a drug that kills cancer cells. It has also been studied for its potential use as a fluorescent probe in bioimaging, which is a technique used to visualize biological processes in living cells. Additionally, it has been studied for its potential use in the synthesis of organic materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 7-Ethoxy-5H-benzo[7]annulen-5-one is not fully understood. However, it is believed to work by generating reactive oxygen species when exposed to light, which can cause damage to cells and tissues. This mechanism is the basis for its potential use as a photosensitizer in photodynamic therapy.
Biochemical and Physiological Effects:
7-Ethoxy-5H-benzo[7]annulen-5-one has been shown to have low toxicity and minimal side effects in animal studies. However, its biochemical and physiological effects are not well understood and require further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Ethoxy-5H-benzo[7]annulen-5-one in lab experiments is its versatility. It can be used in a variety of applications, such as photodynamic therapy, bioimaging, and organic synthesis. Additionally, it has low toxicity and minimal side effects, which makes it a safer alternative to other chemicals. However, one limitation of using 7-Ethoxy-5H-benzo[7]annulen-5-one is its sensitivity to light, which can make it difficult to handle and store.
Direcciones Futuras
There are several future directions for research on 7-Ethoxy-5H-benzo[7]annulen-5-one. One direction is to further study its potential use as a photosensitizer in photodynamic therapy and its effectiveness in killing cancer cells. Another direction is to explore its potential use as a fluorescent probe in bioimaging and its ability to visualize biological processes in living cells. Additionally, further research is needed to understand its biochemical and physiological effects and its mechanism of action. Finally, there is potential for its use in the synthesis of organic materials, such as liquid crystals and polymers, which requires further investigation.
In conclusion, 7-Ethoxy-5H-benzo[7]annulen-5-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Métodos De Síntesis
The synthesis of 7-Ethoxy-5H-benzo[7]annulen-5-one involves several steps. The first step involves the preparation of 2,2-dimethyl-1,3-dioxane-4,6-dione, which is then reacted with 1,3-cyclohexadiene in the presence of a catalyst to form 5-ethoxy-1,3-cyclohexadiene-1-carboxylic acid. The next step involves the cyclization of the carboxylic acid with thionyl chloride to form 5-ethoxybenzo[b]thiophene-2-carbonyl chloride, which is then reacted with sodium methoxide to form 7-Ethoxy-5H-benzo[7]annulen-5-one.
Propiedades
Número CAS |
169113-98-8 |
|---|---|
Fórmula molecular |
C13H12O2 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
7-ethoxybenzo[7]annulen-5-one |
InChI |
InChI=1S/C13H12O2/c1-2-15-11-8-7-10-5-3-4-6-12(10)13(14)9-11/h3-9H,2H2,1H3 |
Clave InChI |
CREGJMRRJPROGR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)C2=CC=CC=C2C=C1 |
SMILES canónico |
CCOC1=CC(=O)C2=CC=CC=C2C=C1 |
Sinónimos |
5H-Benzocyclohepten-5-one,7-ethoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71629.png)

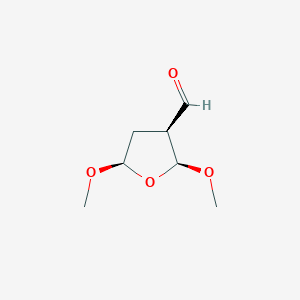
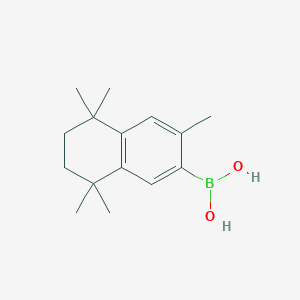

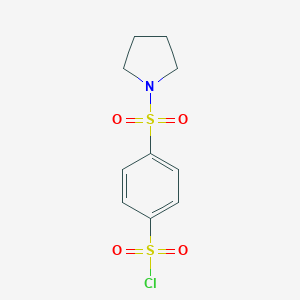
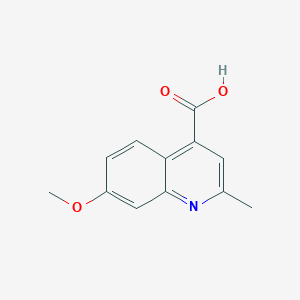
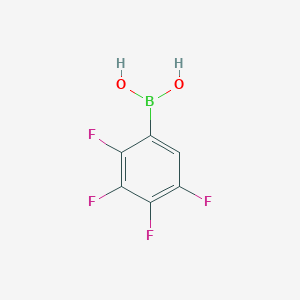
![6-Chlorobenzo[d]isoxazol-5-ol](/img/structure/B71657.png)
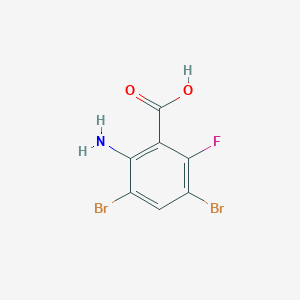
![2-[(4-Chlorobenzyl)sulfonyl]acetonitrile](/img/structure/B71662.png)

